molecular formula C27H30BNO2 B8181911 9,9-Dimethyl-10-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9,10-dihydroacridine

9,9-Dimethyl-10-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9,10-dihydroacridine

Cat. No. B8181911
M. Wt: 411.3 g/mol
InChI Key: ITBBSQIVFBCCRG-UHFFFAOYSA-N
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Description

9,9-Dimethyl-10-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9,10-dihydroacridine is a useful research compound. Its molecular formula is C27H30BNO2 and its molecular weight is 411.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9,9-Dimethyl-10-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9,10-dihydroacridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,9-Dimethyl-10-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9,10-dihydroacridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • OLED Applications : Bipolar materials based on 9,9-dimethyl-9,10-dihydroacridine/imidazole have shown high efficiency as emitters and hosts for solution-processed non-doped deep-blue OLEDs and green PhOLEDs (Reddy, Cho, Sree, & Jin, 2016).

  • Efficient Reduction of Dioxygen : The compound has been observed to efficiently reduce dioxygen, more effectively than its monomer, in the presence of HClO4 and CoTPP+ in acetonitrile (Fukuzumi & Yorisue, 1991).

  • Blue TADF Emitters : Bulky acridine moieties have been used to create efficient blue thermally activated delayed fluorescence (TADF) emitters for solution-processed OLEDs, exhibiting high photoluminescent quantum yields (Chen et al., 2021).

  • Electron-Transfer Oxidation : The compound acts as a unique two-electron donor in electron-transfer oxidation with various organic oxidants, where electron transfer is the rate-determining step (Fukuzumi & Tokuda, 1992).

  • Chemiluminescence in Organic Synthesis : Novel chemiluminescence products have been produced from reactions involving 9-arylmethylene-10-methyl-9,10-dihydroacridines, offering a new method for studying chemiluminescence (Sakanishi, Kato, Mizukoshi, & Shimizu, 1994).

  • Solution-Processed OLEDs : Non-doped OLEDs using a single molecule-based exciplex have shown improved external quantum efficiency, making them a promising alternative to doped TADF systems (Jeong, Lee, Kim, Jang, & Hong, 2018).

  • Hole-Transporting Materials for OLEDs : Acridine-based small molecular hole-transporting materials have shown excellent current, power, and external quantum efficiencies for phosphorescent OLED applications (Braveenth et al., 2021).

  • High Fluorescence Emission Nanoparticles : Heterodifunctional polyfluorene building blocks have been used to produce nanoparticles with high fluorescence emission, offering potential for bright and stable fluorescence in various applications (Fischer, Baier, & Mecking, 2013).

properties

IUPAC Name

9,9-dimethyl-10-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30BNO2/c1-25(2)21-11-7-9-13-23(21)29(24-14-10-8-12-22(24)25)20-17-15-19(16-18-20)28-30-26(3,4)27(5,6)31-28/h7-18H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBBSQIVFBCCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C4=CC=CC=C4C(C5=CC=CC=C53)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-Dimethyl-10-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9,10-dihydroacridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9,9-Dimethyl-10-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9,10-dihydroacridine
Reactant of Route 2
Reactant of Route 2
9,9-Dimethyl-10-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9,10-dihydroacridine
Reactant of Route 3
Reactant of Route 3
9,9-Dimethyl-10-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9,10-dihydroacridine
Reactant of Route 4
Reactant of Route 4
9,9-Dimethyl-10-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9,10-dihydroacridine
Reactant of Route 5
Reactant of Route 5
9,9-Dimethyl-10-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9,10-dihydroacridine
Reactant of Route 6
Reactant of Route 6
9,9-Dimethyl-10-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9,10-dihydroacridine

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